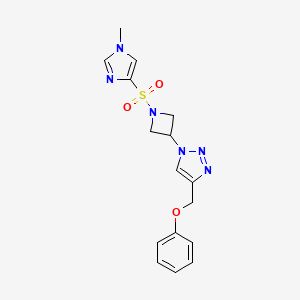![molecular formula C21H18N4OS B2699187 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 862198-51-4](/img/structure/B2699187.png)
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C22H17F3N4OS . Its average mass is 442.457 Da and its monoisotopic mass is 442.107513 Da .Scientific Research Applications
Discovery and Inhibitory Properties
The scientific research surrounding 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide primarily focuses on its role as an inhibitor in various biological processes. For instance, research has identified compounds within the pyrazolo[1,5-a]pyrimidine family as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, through systematic optimizations, have shown significant efficacy in treating cognitive deficits associated with neurological disorders, including schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory and Antimicrobial Properties
Further studies have demonstrated the anti-inflammatory and antimicrobial capabilities of similar compounds. For example, synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines revealed promising anti-inflammatory activity, with certain compounds exhibiting comparable or superior efficacy to standard drugs like indomethacin. These findings suggest potential applications in treating inflammatory conditions without the associated risks of ulcerogenic activity (Aggarwal et al., 2014). Additionally, the antimicrobial activity of these compounds, especially against Gram-positive bacteria and pathogenic fungi, highlights their potential as novel antimicrobial agents.
Radioisotope Labeling and Imaging Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends into radiochemistry, where derivatives have been labeled with fluorine-18 for positron emission tomography (PET) imaging. This application is particularly relevant for imaging the translocator protein (18 kDa), indicating potential uses in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).
Antitumor and Antimicrobial Synthesis
Novel N-arylpyrazole-containing enaminones have been synthesized, leading to compounds with antitumor and antimicrobial activities. This research underscores the synthetic flexibility of the pyrazolo[1,5-a]pyrimidine framework to produce compounds with significant biological activities, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Mechanism of Action
Future Directions
The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests a promising future direction for “2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide” and similar compounds.
properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-12-20(27-14-19(26)24-17-10-6-3-7-11-17)25-21(23-15)18(13-22-25)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWPJARMSWSIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)
![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide](/img/structure/B2699118.png)



